1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
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Overview
Description
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two pentylthio groups attached to the 4 and 5 positions of the 1,3-dithiole-2-thione ring
Mechanism of Action
Target of Action
It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .
Mode of Action
The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .
Biochemical Pathways
The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dithiole-2-thione, 4,5-bis(pentylthio)- typically involves the reaction of 1,3-dithiole-2-thione with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Dithiole-2-thione+Pentylthiol→1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The pentylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithiole-2-thione, 4,5-bis(methylthio)
- 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)
- 1,3-Dithiole-2-thione, 4,5-bis(propylthio)
Uniqueness
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is unique due to the presence of longer alkyl chains (pentyl groups) compared to its analogs This structural difference can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological systems
Properties
IUPAC Name |
4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAACZRORIJWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=S)S1)SCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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